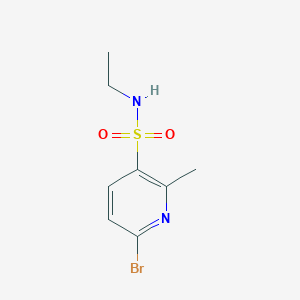
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of bromopyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the N-position, a methyl group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the bromination of 2-methylpyridine followed by sulfonamide formation. The general steps are as follows:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 6th position.
N-Ethylation: The brominated product is then subjected to N-ethylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: Finally, the N-ethyl-2-methyl-6-bromopyridine is reacted with a sulfonamide reagent such as chlorosulfonic acid or sulfonamide chloride to introduce the sulfonamide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Aryl or vinyl-substituted pyridine derivatives.
科学的研究の応用
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and pyridine ring can also interact with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.
6-Bromo-2-methylpyridine-3-sulfonamide: Similar structure but without the N-ethyl group, which may affect its reactivity and biological activity.
N-Ethyl-2-methylpyridine-3-sulfonamide: Lacks the bromine atom, which can limit its use in coupling reactions.
Uniqueness
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution and coupling reactions, while the sulfonamide group provides potential biological activity.
特性
分子式 |
C8H11BrN2O2S |
|---|---|
分子量 |
279.16 g/mol |
IUPAC名 |
6-bromo-N-ethyl-2-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-3-10-14(12,13)7-4-5-8(9)11-6(7)2/h4-5,10H,3H2,1-2H3 |
InChIキー |
JFJIXRLJZDEPJF-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(N=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


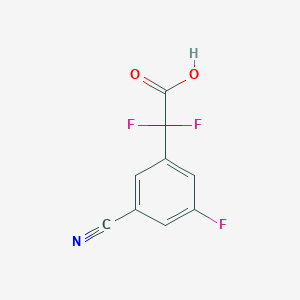
![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
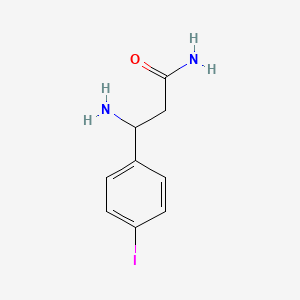
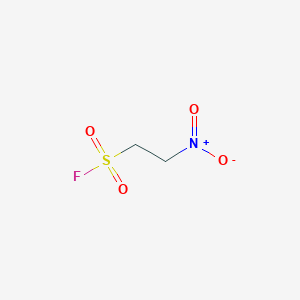
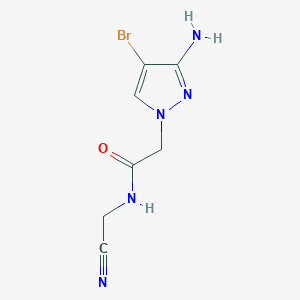
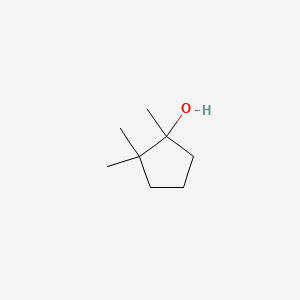
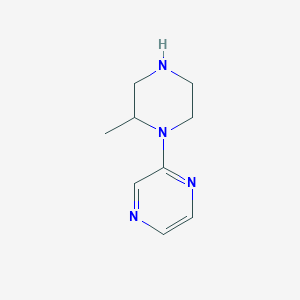




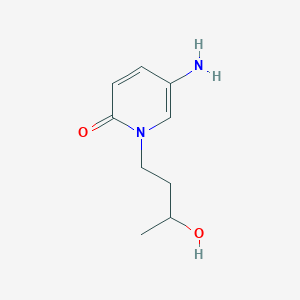
![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)
amine](/img/structure/B13318041.png)
